molecular formula C14H14F2N4O B7631592 N-(3,5-difluorophenyl)-2-[methyl-(6-methylpyrazin-2-yl)amino]acetamide

N-(3,5-difluorophenyl)-2-[methyl-(6-methylpyrazin-2-yl)amino]acetamide

カタログ番号 B7631592
分子量: 292.28 g/mol
InChIキー: XQYJLZVTCKLMFD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3,5-difluorophenyl)-2-[methyl-(6-methylpyrazin-2-yl)amino]acetamide, also known as DFP-10917, is a small molecule inhibitor that has shown potential in the treatment of cancer. It was first synthesized in 2011 by researchers at the University of Dundee in Scotland. Since then, it has been the subject of numerous scientific studies, which have investigated its synthesis, mechanism of action, and potential applications in cancer therapy.

作用機序

N-(3,5-difluorophenyl)-2-[methyl-(6-methylpyrazin-2-yl)amino]acetamide works by inhibiting the activity of a protein called MTH1, which is involved in DNA repair. Cancer cells rely on MTH1 to repair DNA damage caused by chemotherapy and radiation therapy, making it a promising target for cancer therapy. By inhibiting MTH1, N-(3,5-difluorophenyl)-2-[methyl-(6-methylpyrazin-2-yl)amino]acetamide prevents cancer cells from repairing DNA damage, leading to their death.
Biochemical and Physiological Effects:
N-(3,5-difluorophenyl)-2-[methyl-(6-methylpyrazin-2-yl)amino]acetamide has been shown to have minimal toxicity in healthy cells, making it a promising candidate for cancer therapy. It has also been found to be well-tolerated in animal models, with no significant adverse effects. In addition, N-(3,5-difluorophenyl)-2-[methyl-(6-methylpyrazin-2-yl)amino]acetamide has been shown to be effective in combination with other cancer therapies, such as chemotherapy and radiation therapy.

実験室実験の利点と制限

One of the advantages of N-(3,5-difluorophenyl)-2-[methyl-(6-methylpyrazin-2-yl)amino]acetamide is its high potency, which allows for lower doses to be used in experiments. This reduces the risk of toxicity and makes it easier to study the compound in vitro and in vivo. However, one limitation of N-(3,5-difluorophenyl)-2-[methyl-(6-methylpyrazin-2-yl)amino]acetamide is its relatively short half-life, which may require frequent dosing in clinical settings.

将来の方向性

There are several future directions for research on N-(3,5-difluorophenyl)-2-[methyl-(6-methylpyrazin-2-yl)amino]acetamide. One area of interest is its potential use in combination with other cancer therapies, such as immunotherapy and targeted therapy. Another area of research is the development of more potent and selective inhibitors of MTH1, which could lead to more effective cancer treatments. Finally, further studies are needed to determine the safety and efficacy of N-(3,5-difluorophenyl)-2-[methyl-(6-methylpyrazin-2-yl)amino]acetamide in clinical trials, with the ultimate goal of developing a new cancer therapy.

合成法

The synthesis of N-(3,5-difluorophenyl)-2-[methyl-(6-methylpyrazin-2-yl)amino]acetamide involves a multi-step process that begins with the reaction of 3,5-difluoroaniline with 2-bromoacetophenone. The resulting product is then treated with methyl-6-methylpyrazin-2-amine to yield the final compound. The synthesis has been optimized for high yields and purity, making it suitable for large-scale production.

科学的研究の応用

N-(3,5-difluorophenyl)-2-[methyl-(6-methylpyrazin-2-yl)amino]acetamide has been the subject of several scientific studies, which have investigated its potential applications in cancer therapy. One study found that N-(3,5-difluorophenyl)-2-[methyl-(6-methylpyrazin-2-yl)amino]acetamide was effective in inhibiting the growth of several cancer cell lines, including breast, lung, and colon cancer cells. Another study showed that N-(3,5-difluorophenyl)-2-[methyl-(6-methylpyrazin-2-yl)amino]acetamide was able to induce apoptosis, or programmed cell death, in cancer cells, while leaving healthy cells unharmed.

特性

IUPAC Name

N-(3,5-difluorophenyl)-2-[methyl-(6-methylpyrazin-2-yl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F2N4O/c1-9-6-17-7-13(18-9)20(2)8-14(21)19-12-4-10(15)3-11(16)5-12/h3-7H,8H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQYJLZVTCKLMFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)N(C)CC(=O)NC2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-difluorophenyl)-2-[methyl-(6-methylpyrazin-2-yl)amino]acetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。